molecular formula C8H6Cl2O B8774415 2-(2,3-dichlorophenyl)oxirane

2-(2,3-dichlorophenyl)oxirane

Cat. No. B8774415
M. Wt: 189.04 g/mol
InChI Key: JSSIVJGRLZMOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06515023B2

Procedure details

To a solution of 2,3-dichlorobenzaldehyde (0.314 mmol) in acetonitrile (1 ml) was added solid trimethylsulfonium iodide (0.314 mmol, 64 mg), potassium hydroxide (0.628 mmol, 35 mg), and water (0.079 mmol, 1.4 μl). The heterogeneous mixture were heated in a capped test tube at 60° C. for 3 h. The suspension was then diluted with ethyl acetate (1 ml) and washed with saturated sodium bicarbonate (1×1 ml) and water (3×0.5 ml). The tube was concentrated by vacuum centrifuge over 1 hour and the resulting 2,3-dichlorophenyloxirane used without further purification
Quantity
0.314 mmol
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[I-].[CH3:12][S+](C)C.[OH-].[K+].O>C(#N)C.C(OCC)(=O)C>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[CH2:12][O:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.314 mmol
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Name
Quantity
64 mg
Type
reactant
Smiles
[I-].C[S+](C)C
Name
Quantity
35 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.4 μL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (1×1 ml) and water (3×0.5 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The tube was concentrated by vacuum centrifuge over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the resulting 2,3-dichlorophenyloxirane used without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C1OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.